molecular formula C18H21ClF3N5O2 B2658777 N-(3-chloro-4-methylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide CAS No. 2034291-75-1

N-(3-chloro-4-methylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide

Cat. No. B2658777
CAS RN: 2034291-75-1
M. Wt: 431.84
InChI Key: LHQOAFJOTRIRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClF3N5O2 and its molecular weight is 431.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Salt Forms and Solvates

The invention of new salt forms, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvates, indicates the compound's potential in improving pharmaceutical compositions and therapeutic applications through enhanced solubility and stability (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Potential Pesticides

The compound and its derivatives have been characterized for potential as pesticides. New powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide suggest these organic compounds' applicability in developing new pesticides, highlighting their structural properties and potential efficacy (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Radiosynthesis for Metabolism Studies

The radiosynthesis of related compounds, such as chloroacetanilide herbicides, provides insight into their metabolism and mode of action. This application is crucial for understanding the environmental and biological behavior of similar compounds, offering a methodological approach for tracing and studying their biological interactions (B. Latli, J. Casida, 1995).

Synthesis and Docking Studies

Research into the synthesis and molecular docking of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide showcases the compound's utility in developing inhibitors against various enzymes. This approach is instrumental in medicinal chemistry for designing targeted therapies with high specificity and efficacy (N. Virk et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N5O2/c1-11-3-4-12(9-14(11)19)23-15(28)10-26-7-5-13(6-8-26)27-17(29)25(2)16(24-27)18(20,21)22/h3-4,9,13H,5-8,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOAFJOTRIRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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